NH-bis(PEG1-azide)

Description

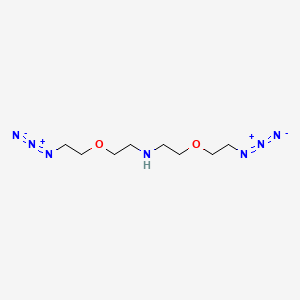

Structure

3D Structure

Properties

IUPAC Name |

2-(2-azidoethoxy)-N-[2-(2-azidoethoxy)ethyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N7O2/c9-14-12-3-7-16-5-1-11-2-6-17-8-4-13-15-10/h11H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMWPZQWEUFICE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN=[N+]=[N-])NCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: NH-bis(PEG1-azide) as a Heterobifunctional Branching Linker

Executive Summary

NH-bis(PEG1-azide) (CAS: 2100306-81-6) is a specialized heterobifunctional linker used in advanced bioconjugation to introduce branching and multivalency into drug delivery systems. Unlike linear linkers that connect two entities in a 1:1 ratio, this "Y-shaped" molecule features a central secondary amine (reactive "anchor") and two terminal azide groups (clickable "arms").

Its primary application lies in the synthesis of multivalent conjugates —such as dimeric PROTACs, branched antibody-drug conjugates (ADCs), and high-avidity viral inhibitors—where increasing the local concentration of a bioactive ligand is critical for therapeutic efficacy.

Chemical Profile & Structural Logic[1][2]

The molecule consists of a central amine hub flanked by two short polyethylene glycol (PEG) spacers, each terminating in an azide group.

| Property | Specification |

| Commercial Name | NH-bis(PEG1-azide) |

| IUPAC Name | Bis[2-(2-azidoethoxy)ethyl]amine |

| CAS Number | 2100306-81-6 |

| Formula | C |

| Molecular Weight | 243.27 Da |

| Solubility | DMSO, DMF, DCM, Water (High solubility due to PEG/Azide polarity) |

| Purity Standard | Typically >95% (NMR/HPLC) |

Structural Diagram

The following diagram illustrates the "Y-shape" architecture, highlighting the orthogonal reactivity of the central amine versus the terminal azides.

Mechanism of Action: The "Branching" Strategy

The core utility of NH-bis(PEG1-azide) is its ability to convert a single attachment point into two functional handles. This is achieved through a two-step orthogonal conjugation workflow:

-

Step 1: Anchor Fixation (Amine Reactivity) The secondary amine is nucleophilic. It reacts efficiently with activated esters (NHS, PFP) or carboxylic acids (via HATU/EDC activation) on a scaffold molecule (e.g., an Fc domain, a peptide, or a small molecule core). This step "anchors" the linker, leaving the two azide arms free.

-

Why a secondary amine? It forms a tertiary amide bond upon reaction, which is chemically stable and resistant to enzymatic cleavage in plasma.

-

-

Step 2: Dual "Click" Ligation (Azide Reactivity) The two terminal azides are bioorthogonal. They react with alkyne-functionalized payloads via:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): For robust, rapid coupling (requires catalyst removal).

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Using DBCO or BCN cyclooctynes for copper-free, live-cell compatible conjugation.

-

Application Case Study: Multivalent Viral Inhibitors

In the development of influenza therapeutics, researchers utilize NH-bis(PEG1-azide) to dimerize neuraminidase inhibitors (e.g., Zanamivir). By attaching the linker to an Fc domain or albumin binder, and then "clicking" two drug molecules onto the azides, the resulting conjugate displays avidity . The dimeric drug binds more tightly to the clustered neuraminidase tetramers on the viral surface than a monomeric drug would, significantly improving potency [1].

Experimental Protocols

Protocol A: Anchoring to a Carboxylic Acid Scaffold

Objective: Attach the linker to a core molecule (R-COOH) to create a bis-azide intermediate.

Reagents:

Procedure:

-

Activation: Dissolve R-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

-

Conjugation: Add NH-bis(PEG1-azide) (1.2 eq) to the mixture.

-

Note: A slight excess of the linker ensures complete consumption of the valuable scaffold.

-

-

Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS. The secondary amine is sterically more hindered than a primary amine, so reaction times may be slightly longer than standard PEG-amines.

-

Purification: The product (R-Linker-(N3)2) is typically purified via Reverse Phase Liquid Chromatography (RPLC) using a C18 column and an Acetonitrile/Water gradient.

-

Validation: Confirm mass shift corresponding to the addition of the linker (-H + Linker).

Protocol B: "Click" Functionalization (CuAAC)

Objective: Attach two Alkyne-Drugs to the bis-azide intermediate.

Reagents:

-

Bis-azide Intermediate (from Protocol A)

-

Alkyne-functionalized Payload (2.5 eq)

-

CuSO4 (0.1 eq)

-

THPTA (Ligand, 0.5 eq)

-

Sodium Ascorbate (Reducing agent, 0.5 eq)

Procedure:

-

Setup: Dissolve the Bis-azide intermediate and the Alkyne-Payload in a mixture of DMSO/Water (or tBuOH/Water).

-

Catalyst Prep: Premix CuSO4 and THPTA in water prior to addition. This protects the Cu(I) species from oxidation.

-

Initiation: Add the Cu-THPTA mix to the reaction, followed immediately by the Sodium Ascorbate.

-

Incubation: Stir at RT for 1–4 hours under inert atmosphere (Argon/Nitrogen).

-

Critical Check: Ensure the solution remains slightly yellow/orange (active catalyst). If it turns blue (Cu(II)), add more ascorbate.

-

-

Purification: Remove copper via EDTA chelation or extensive dialysis/HPLC.

Synthesis Workflow Diagram

Comparative Analysis: Why NH-bis(PEG1-azide)?

| Feature | NH-bis(PEG1-azide) | Linear PEG-Azide | Dendrimer (PAMAM) |

| Valency | 2 (Bivalent) | 1 (Monovalent) | High (4, 8, 16...) |

| Precision | Exact Structure (Discrete) | Polydisperse (often) | Polydisperse (often) |

| Steric Bulk | Low (Compact) | Variable | High |

| Synthesis Control | High (Single step branching) | Low (Requires multiple steps for branching) | Difficult (Gen. growth) |

| Solubility | Excellent (Amphiphilic) | Good | Variable |

Expert Insight: The "PEG1" spacer length is strategic. A spacer that is too long (e.g., PEG20) introduces excessive entropy, potentially reducing the binding avidity as the two "warheads" can flop around too independently. The short PEG1 spacer keeps the two warheads in close proximity, mimicking the spacing often found in biological receptor clusters (like the neuraminidase tetramer or antibody binding sites).

References

-

Creative Biolabs. ADC Linker: NH-bis(PEG1-azide). Creative Biolabs. Available at: [Link]

-

Patent WO2020051498A1. Compositions and methods for the treatment of viral infections.[10] (2020).[11][12] (Describes the use of NH-bis(PEG1-azide) for synthesizing multivalent neuraminidase inhibitors). Available at:

Sources

- 1. PEG-X-PEG Reagents, 2-arm PEG, PEG reagent | BroadPharm [broadpharm.com]

- 2. cd-bioparticles.net [cd-bioparticles.net]

- 3. precisepeg.com [precisepeg.com]

- 4. Azide | BroadPharm [broadpharm.com]

- 5. NH-bis(PEG1-azide) - Creative Biolabs [creative-biolabs.com]

- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. eMolecules NH-bis(PEG1-azide) | 2100306-81-6 | MFCD30730376 | 500mg, Quantity: | Fisher Scientific [fishersci.com]

- 9. scribd.com [scribd.com]

- 10. WO2020051498A1 - Compositions and methods for the treatment of viral infections - Google Patents [patents.google.com]

- 11. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Critical Role of Bifunctional Linkers in Modern Bioconjugation

An In-Depth Technical Guide to the Solubility of NH-bis(PEG1-azide) for Researchers and Drug Development Professionals

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and targeted therapeutics, the linker molecule is a component of paramount importance. It is the architectural linchpin that connects a targeting moiety, such as a monoclonal antibody, to a payload, like a potent cytotoxic agent. The properties of this linker dictate the overall stability, solubility, and pharmacokinetic profile of the final conjugate. NH-bis(PEG1-azide) is a heterobifunctional linker that has garnered significant interest.[1][2] It features a central secondary amine flanked by two short polyethylene glycol (PEG) chains, each terminated with an azide group.[1] The amine serves as a versatile handle for conjugation to carboxylic acids or activated esters on a payload or protein, while the dual azide groups are primed for highly efficient and specific "click chemistry" reactions with alkynes.[3][4]

Understanding the solubility of NH-bis(PEG1-azide) is not a trivial preliminary step; it is fundamental to its successful application. The ability to dissolve the linker in an appropriate solvent system is critical for reaction efficiency, purification, and the formulation of the final bioconjugate.[5] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility characteristics of NH-bis(PEG1-azide), the underlying chemical principles, a robust protocol for experimental validation, and essential safety considerations for its handling.

Section 1: Physicochemical Properties of NH-bis(PEG1-azide)

To predict and understand the solubility of a molecule, one must first understand its structure and inherent properties.

Chemical Identity:

-

IUPAC Name: bis(2-(2-azidoethoxy)ethyl)amine[1]

The structure of NH-bis(PEG1-azide) reveals three key functional regions that dictate its behavior in different solvents:

-

The Central Amine Group: A secondary amine (-NH-) which is a hydrogen bond donor and acceptor, contributing to polarity.

-

The PEG1 Linkers: Two units of -(CH₂CH₂O)-. The ether oxygens are hydrogen bond acceptors and impart the classic hydrophilicity and flexible character associated with PEG.[]

-

The Terminal Azide Groups: Two azide groups (-N₃) which are polar and can participate in dipole-dipole interactions.

Section 2: Theoretical Principles of Solubility

The solubility of any compound is governed by the energetic favorability of solute-solvent interactions over solute-solute and solvent-solvent interactions. For PEG derivatives, several factors are at play.[8]

-

"Like Dissolves Like": This remains the most fundamental principle. Polar solvents will more readily dissolve polar molecules, and non-polar solvents will dissolve non-polar molecules. NH-bis(PEG1-azide) is a distinctly polar molecule due to its amine, ether, and azide functionalities.

-

Hydrogen Bonding: The ability of the PEG chain's ether oxygens to accept hydrogen bonds and the central amine to both donate and accept them is a primary driver of solubility in protic solvents like water and alcohols.[]

-

Dipole-Dipole Interactions: The polar azide groups and the overall molecular dipole moment allow for favorable interactions with polar aprotic solvents like DMSO and DMF.

-

Molecular Weight: Generally, for PEG derivatives, lower molecular weight compounds exhibit higher solubility in organic solvents compared to their high molecular weight counterparts.[8] With a molecular weight of only 243.27, NH-bis(PEG1-azide) is a small molecule, which favors its dissolution.

Section 3: Expected Solubility Profile of NH-bis(PEG1-azide)

While exhaustive experimental data for this specific molecule is not widely published, we can construct a reliable expected solubility profile based on data from closely related PEG-azide compounds and the fundamental principles outlined above.[9][10][11] The following table serves as a practical guide for solvent selection.

| Solvent Class | Solvent Examples | Expected Solubility |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Highly Soluble |

| Polar Protic | Methanol, Ethanol | Highly Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Sparingly Soluble |

| Hydrocarbons | Hexanes, Toluene | Insoluble |

Section 4: Causality Behind the Solubility Profile - A Deeper Dive

-

Aqueous and Polar Protic Solvents (e.g., Water, Methanol): The high solubility in these solvents is driven by extensive hydrogen bonding. The ether oxygens and the nitrogen atoms of the amine and azide groups can act as hydrogen bond acceptors, while the amine's N-H bond acts as a hydrogen bond donor. This allows the molecule to be effectively solvated by the water or alcohol molecules.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): NH-bis(PEG1-azide) is documented to be soluble in DMSO.[1] This high solubility is due to strong dipole-dipole interactions. DMSO and DMF have large dipole moments that can interact favorably with the polar C-O, C-N, and N-N bonds within the linker.

-

Chlorinated Solvents (e.g., DCM, Chloroform): Moderate solubility is expected. While these solvents are less polar than the previous classes, they can still engage in weaker dipole-dipole interactions. The small size and organic character of the ethylene units contribute to this solubility.[11]

-

Ethers and Hydrocarbons (e.g., Diethyl Ether, Hexanes): The molecule is expected to be insoluble in these non-polar solvents.[11] The energy required to break the strong intermolecular hydrogen bonds and dipole-dipole forces between the NH-bis(PEG1-azide) molecules is not compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.

Section 5: Standard Protocol for Experimental Solubility Determination

To ensure self-validating and reproducible results, the "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound.[13] This protocol provides a robust framework for determining the saturation solubility of NH-bis(PEG1-azide) in a solvent of interest.

Sources

- 1. medkoo.com [medkoo.com]

- 2. NH-bis(PEG1-azide) - Creative Biolabs [creative-biolabs.com]

- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 8. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 9. nanocs.net [nanocs.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. labinsights.nl [labinsights.nl]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Storage and Handling of NH-bis(PEG1-azide)

This guide provides a comprehensive overview of the essential storage and handling conditions for NH-bis(PEG1-azide), a bifunctional linker critical in the fields of bioconjugation and drug development. Adherence to these protocols is paramount to ensure the chemical integrity, reactivity, and safety of this reagent. This document is intended for researchers, scientists, and professionals in drug development who utilize PEGylated linkers in their experimental workflows.

Introduction: The Molecular Logic of NH-bis(PEG1-azide)

NH-bis(PEG1-azide) is a versatile molecule designed for elegant and efficient bioconjugation. Its structure, comprising a central secondary amine and two terminal azide groups separated by short polyethylene glycol (PEG) spacers, provides two key functionalities. The amine group offers a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters, while the azide groups are primed for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] The inclusion of PEG moieties enhances the hydrophilicity and biocompatibility of the resulting conjugates, often improving their solubility, stability, and pharmacokinetic profiles in biological systems.[4][][6]

Recommended Storage Conditions: Preserving Chemical Integrity

Proper storage of NH-bis(PEG1-azide) is the first line of defense against chemical degradation, ensuring its reactivity and the reproducibility of experimental results.

Temperature

For long-term storage, it is imperative to maintain NH-bis(PEG1-azide) at -20°C .[7] This low temperature is crucial for several reasons:

-

Minimizing Hydrolytic and Oxidative Degradation: The ether linkages within the PEG backbone are susceptible to slow oxidative degradation, a process that can be accelerated by elevated temperatures and the presence of oxygen.[8][9][10][11] Storing at -20°C significantly reduces the rate of these degradative pathways.

-

Preserving Azide Functionality: While organic azides are generally stable, they are energetic molecules.[12] Low temperatures help to maintain their stability and prevent any potential for slow decomposition over time.

For short-term storage, such as during the course of an experiment, temperatures of 0-4°C can be acceptable for brief periods. However, for any duration beyond a few days, returning the compound to -20°C is strongly advised.

Environment

NH-bis(PEG1-azide) should be stored in a dry, dark environment .

-

Moisture: The presence of moisture can lead to hydrolysis of the compound. Therefore, it is essential to store it in a tightly sealed container, preferably with a desiccant.

-

Light: Exposure to light, particularly UV light, can provide the energy to initiate the decomposition of the azide groups.[13] Storing the compound in an amber vial or a light-blocking container will mitigate this risk.

| Parameter | Recommended Condition | Rationale |

| Long-Term Storage Temperature | -20°C | Minimizes hydrolytic and oxidative degradation of the PEG backbone and ensures the stability of the azide functional groups. |

| Short-Term Storage Temperature | 0-4°C | Acceptable for brief periods during experimental use. |

| Environment | Dry, dark | Prevents moisture-induced hydrolysis and light-induced decomposition of the azide groups. |

| Container | Tightly sealed, amber vial | Protects from moisture and light. |

Safe Handling Protocols: Mitigating Risks in the Laboratory

The handling of NH-bis(PEG1-azide) requires careful attention to safety protocols due to the presence of the azide functional groups. Organic azides are a class of compounds known for their potential to be explosive, especially under certain conditions.[12]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling NH-bis(PEG1-azide).[14][15]

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from splashes.

-

Hand Protection: Nitrile gloves should be worn to prevent skin contact. It is good practice to double-glove when handling the neat compound.

-

Body Protection: A standard laboratory coat should be worn.

Engineering Controls

-

Fume Hood: All handling of NH-bis(PEG1-azide), especially when in solution or as a powder, should be conducted in a well-ventilated chemical fume hood.[14][15] This is particularly important to avoid inhalation of any potential aerosols and to contain any accidental spills.

General Handling Precautions

-

Avoid Shock and Friction: Organic azides can be sensitive to shock and friction.[13] Avoid grinding the solid material or subjecting it to any form of impact.

-

Use Non-Metal Spatulas: When weighing or transferring the solid compound, use spatulas made of non-metallic materials such as plastic or ceramic.[12][14] Contact with metals can lead to the formation of highly sensitive and explosive heavy metal azides.[13][15]

-

Avoid Incompatible Materials: Keep NH-bis(PEG1-azide) away from strong acids, strong oxidizing agents, and heavy metals.[13] Contact with acids can lead to the formation of the highly toxic and explosive hydrazoic acid.[13][15]

Caption: Core Storage and Handling Principles for NH-bis(PEG1-azide).

Experimental Workflow: A Step-by-Step Guide to Bioconjugation

The primary application of NH-bis(PEG1-azide) is in bioconjugation via "click chemistry." The following is a generalized protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials

-

NH-bis(PEG1-azide)

-

Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Protocol

-

Dissolve Reagents: Prepare stock solutions of all reagents in the appropriate solvents. NH-bis(PEG1-azide) is typically soluble in aqueous buffers and organic solvents like DMSO and DMF.

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and NH-bis(PEG1-azide) in the desired molar ratio in the reaction buffer.

-

Add Copper Catalyst: Add the copper(II) sulfate and the copper-chelating ligand (e.g., THPTA) to the reaction mixture. The ligand is crucial for stabilizing the Cu(I) oxidation state and preventing damage to the biomolecule.[16]

-

Initiate the Reaction: Add a fresh solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[16]

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Purify the Conjugate: Once the reaction is complete, purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and byproducts.

Caption: Generalized Workflow for a CuAAC "Click Chemistry" Reaction.

Spill, Waste Disposal, and Decontamination

Spill Cleanup

In the event of a spill, it is crucial to act quickly and safely.[14][17]

-

Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[14] Clean the area with a soap and water solution.

-

Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

Azide-containing waste should be handled with extreme care.[13][15]

-

Dedicated Waste Container: All azide-containing waste, including contaminated consumables, should be collected in a clearly labeled, dedicated waste container.[13][14]

-

Avoid Drains: Under no circumstances should azide-containing solutions be poured down the drain. [15][18] Azides can react with lead and copper plumbing to form highly explosive metal azides.[15][19]

-

Segregate from Incompatible Waste: Do not mix azide waste with acidic waste, as this can generate toxic and explosive hydrazoic acid.[13]

Decontamination

All glassware and equipment that have come into contact with NH-bis(PEG1-azide) should be decontaminated. A common method is to rinse the equipment with a dilute solution of sodium nitrite followed by a dilute acid (e.g., 20% sodium nitrite followed by 20% sulfuric acid) in a fume hood to destroy the azide.[15] However, always consult and follow your institution's specific EHS guidelines for azide decontamination.

Conclusion

NH-bis(PEG1-azide) is a powerful tool for bioconjugation, enabling the creation of innovative therapeutics and research reagents. Its effective and safe use is contingent upon a thorough understanding of its chemical properties and potential hazards. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of the molecule, the reproducibility of their results, and a safe laboratory environment.

References

- Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University.

- Department of Chemistry and Chemical Biology, University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.

- School of Chemistry, University College Dublin. (2018, April 1).

-

ADC Review. PEG Linkers. [Link]

- Veronese, F. M., & Pasut, G. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447.

-

Creative Biolabs. What are PEG Linkers?. [Link]

-

Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu. [Link]

-

Environment, Health & Safety, University of California, Berkeley. Sodium Azide. [Link]

-

Occupational Health, Safety & Environment, University of Victoria. (2022, May 18). Azides. [Link]

-

Duke University Occupational & Environmental Safety Office. Sodium Azide SOP. [Link]

-

Creative Biolabs. NH-bis(PEG1-azide) (CAT#: ADC-L-444). [Link]

-

Kennesaw State University. Standard Operating Procedure: Sodium Azide. [Link]

-

Yale Environmental Health & Safety. Sodium Azide. [Link]

-

UC Davis Safety Services. Sodium azide. [Link]

-

Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

-

Labinsights. (2023, May 8). Application of PEG In Click Chemistry. [Link]

-

AxisPharm. Azide PEG, Azide linker for Click Chemistry Reactions. [Link]

-

Kumari, A., et al. (2022). Metagenomic investigations into the microbial consortia, degradation pathways, and enzyme systems involved in the biodegradation of plastics in a tropical lentic pond sediment. ResearchGate. [Link]

-

Sugimoto, M., et al. (2001). The First Step in Polyethylene Glycol Degradation by Sphingomonads Proceeds via a Flavoprotein Alcohol Dehydrogenase Containing Flavin Adenine Dinucleotide. Journal of Bacteriology, 183(22), 6694-6698. [Link]

-

Ofstead, M. J., et al. (2020). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). NSF Public Access Repository. [Link]

-

Creative PEGWorks. Azide-PEG-Amine, MW 5k. [Link]

-

Cozzarelli, I. M., et al. (2017). Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater. Environmental Science: Processes & Impacts, 19(9), 1163-1176. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]

-

ResearchGate. Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]

- 4. adcreview.com [adcreview.com]

- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 7. NH-bis(PEG1-azide) - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. The First Step in Polyethylene Glycol Degradation by Sphingomonads Proceeds via a Flavoprotein Alcohol Dehydrogenase Containing Flavin Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. ucd.ie [ucd.ie]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. chemistry.unm.edu [chemistry.unm.edu]

- 16. broadpharm.com [broadpharm.com]

- 17. uvic.ca [uvic.ca]

- 18. safety.duke.edu [safety.duke.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Chemistry of NH-bis(PEG1-azide): An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Dual Reactivity of a Heterobifunctional Linker

In the landscape of bioconjugation and drug development, heterobifunctional linkers are indispensable tools for creating complex, functional molecules. Among these, NH-bis(PEG1-azide) emerges as a linker with a unique architecture, offering three points of reactivity. This guide provides an in-depth exploration of the chemistry of NH-bis(PEG1-azide), focusing on the distinct reactivity of its central primary amine and its two terminal azide functionalities. Understanding these orthogonal reactivities is paramount for designing sophisticated antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.

The core structure of NH-bis(PEG1-azide) features a central secondary amine flanked by two short polyethylene glycol (PEG) spacers, each terminated with an azide group. This design imparts water solubility and provides spatial separation between conjugated molecules. Crucially, the reactivity of the central amine and the terminal azides are distinct, allowing for a stepwise and controlled approach to bioconjugation. The primary amine serves as a nucleophile, readily reacting with electrophilic partners such as activated esters and carboxylic acids.[1][2][] In contrast, the azide groups are bio-orthogonal, primarily reacting with alkynes through "click chemistry" or undergoing reduction to form primary amines.[1][4] This guide will dissect these functionalities, providing the mechanistic insights and practical protocols necessary for their successful implementation in your research.

Part 1: The Nucleophilic Reactivity of the Central Amine

The secondary amine at the core of the NH-bis(PEG1-azide) linker is a potent nucleophile, making it an ideal handle for conjugation to a variety of electrophilic targets. This section will detail its reactions with two common partners: activated N-hydroxysuccinimide (NHS) esters and carboxylic acids.

Reaction with Activated NHS Esters

The reaction between a primary amine and an NHS ester is one of the most robust and widely used methods for bioconjugation. It proceeds via a nucleophilic acyl substitution mechanism, resulting in a stable amide bond.

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the NHS leaving group and forming the stable amide bond.

Caption: Mechanism of Amine-NHS Ester Reaction.

Materials:

-

NH-bis(PEG1-azide)

-

NHS ester-activated molecule (e.g., a protein or small molecule)

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Dissolve Reactants: Dissolve the NHS ester-activated molecule in the reaction buffer to a final concentration of 1-10 mg/mL. Separately, dissolve NH-bis(PEG1-azide) in a minimal amount of DMF or DMSO to create a concentrated stock solution.

-

Initiate Reaction: Add a 5- to 20-fold molar excess of the dissolved NH-bis(PEG1-azide) to the solution of the NHS ester-activated molecule.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate using an appropriate SEC column to remove excess linker and byproducts.

-

Characterization: Characterize the final conjugate using techniques such as mass spectrometry (MS) and SDS-PAGE to confirm conjugation and purity.

Reaction with Carboxylic Acids

Direct reaction of the central amine with a carboxylic acid requires the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide bond.

EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of NH-bis(PEG1-azide) to form the desired amide bond, releasing an isourea byproduct. To improve efficiency and reduce side reactions, N-hydroxysuccinimide (NHS) or sulfo-NHS is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine as described previously.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

-

Azide-functionalized molecule (e.g., the product from Part 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

SEC column for purification

Procedure:

-

Prepare Reagents: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and a 1.5- to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.

-

Initiate Catalysis: Add the THPTA ligand to the reaction mixture, followed by CuSO₄ and then sodium ascorbate. A typical final concentration is 1 mM CuSO₄, 5 mM sodium ascorbate, and 5 mM THPTA.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS.

-

Purification and Characterization: Purify the triazole-linked conjugate using an SEC column and characterize by appropriate methods.

Reduction of Azides to Primary Amines

The terminal azide groups can be efficiently reduced to primary amines, providing additional sites for conjugation. This transformation is particularly useful for creating branched structures or for attaching molecules that are more readily conjugated to amines. A variety of reducing agents can be employed, with phosphines (Staudinger ligation) and thiols being common choices in bioconjugation due to their mild reaction conditions.

The Staudinger reaction involves the reaction of an azide with a phosphine, such as triphenylphosphine, to form a phosphazide intermediate. This intermediate then loses dinitrogen gas to form an aza-ylide, which is subsequently hydrolyzed to yield a primary amine and the corresponding phosphine oxide.

Caption: Mechanism of Staudinger Ligation for Azide Reduction.

Materials:

-

Azide-functionalized molecule

-

Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT)

-

Reaction Buffer (e.g., PBS, pH 7.5)

-

SEC column for purification

Procedure:

-

Dissolve Reactants: Dissolve the azide-containing molecule in the reaction buffer.

-

Initiate Reduction: Add a 10- to 50-fold molar excess of the reducing agent (TCEP or DTT).

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.

-

Purification and Characterization: Purify the resulting amine-functionalized molecule by SEC to remove the excess reducing agent and byproducts. Confirm the conversion of the azide to an amine using appropriate analytical techniques.

Part 3: Applications in Drug Development and Bioconjugation

The unique trifunctional nature of NH-bis(PEG1-azide) makes it a powerful tool for the construction of complex biomolecules with tailored properties. The short PEG spacers enhance the solubility and bioavailability of the resulting conjugates. [][6] Key Applications:

-

Antibody-Drug Conjugates (ADCs): The central amine can be used to attach the linker to an antibody, while the two azide groups can be used to attach two drug molecules, potentially increasing the drug-to-antibody ratio (DAR). [6][7]* PROTACs (Proteolysis Targeting Chimeras): This linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, with the third functionality available for attaching a solubilizing or imaging group.

-

Branched and Dendritic Structures: The ability to convert the azides to amines allows for the creation of branched structures, where each arm can be functionalized with a different molecule of interest.

-

Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biosensors.

Data Summary

| Functional Group | Reactive Partner | Reaction Type | Resulting Bond | Key Conditions |

| Primary Amine | Activated NHS Ester | Nucleophilic Acyl Substitution | Amide | pH 7.2-8.5 |

| Carboxylic Acid | Amide Coupling | Amide | EDC/NHS, pH 4.5-7.5 | |

| Azide | Terminal Alkyne | CuAAC Click Chemistry | 1,2,3-Triazole | Cu(I) catalyst |

| Phosphines/Thiols | Reduction | Primary Amine | Mild, aqueous |

Conclusion

NH-bis(PEG1-azide) is a versatile heterobifunctional linker that offers researchers a high degree of control over the construction of complex bioconjugates. By understanding and leveraging the distinct and orthogonal reactivities of its central primary amine and terminal azide groups, scientists can design and synthesize novel therapeutics and diagnostics with enhanced properties. The protocols and mechanistic insights provided in this guide serve as a foundation for the successful application of this powerful chemical tool in the ever-evolving fields of drug development and chemical biology.

References

-

NSP-Functional Polymers & Copolymers. (n.d.). Azide amine-PEG-COOH. Retrieved from [Link]

-

Click Chemistry Tools. (n.d.). Click Chemistry Reagents Overview. Retrieved from [Link]

-

Rojas, A. (2022, November 4). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! [Video]. YouTube. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Bis-PEG1-acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in cell biology, 99, 133–150.

-

JenKem Technology. (2025, December 10). Heterobifunctional PEGs. Retrieved from [Link]

- Hays, D. S., & Fu, G. C. (2000). Development of Bu3SnH-Catalyzed Processes: Efficient Reduction of Azides to Amines. The Journal of Organic Chemistry, 65(10), 3165–3166.

-

The Organic Chemistry Tutor. (2021, April 2). Amine synthesis-Reduction of azides, nitriles, and imines [Video]. YouTube. Retrieved from [Link]

- Kumar, A., Sharma, S., & Kumar, R. (2017). Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions. Green Chemistry, 19(19), 4563–4567.

- Vankayala, S. L., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. ACS medicinal chemistry letters, 4(9), 837–842.

Sources

- 1. NH-bis(PEG1-azide), 2100306-81-6 | BroadPharm [broadpharm.com]

- 2. Azide amine-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. merckmillipore.com [merckmillipore.com]

- 6. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 7. heterobifunctional pegs [jenkemusa.com]

Methodological & Application

Application Note: Synthesis of Multivalent Probes Using NH-bis(PEG1-azide)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of multivalent probes utilizing the bifunctional linker, NH-bis(PEG1-azide). We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of creating these powerful tools for research and therapeutic development.

The Principle of Multivalency: Beyond Monovalent Interactions

In biological systems, the avidity of interactions is often dramatically enhanced through multivalency—the simultaneous binding of multiple ligands on one entity to multiple receptors on another. This cooperative effect is central to numerous physiological and pathological processes. Multivalent probes are designed to mimic this natural phenomenon, leading to significantly increased binding strength and specificity for their targets.[1] The applications of such probes are vast, spanning targeted drug delivery, high-sensitivity diagnostics, and advanced cellular imaging.[2][3]

The NH-bis(PEG1-azide) linker is a strategic choice for constructing multivalent probes. Its central amine group serves as a convenient anchor point for a core molecule, while the two terminal azide functionalities provide handles for the attachment of targeting moieties via "click chemistry."

Core Reagent Spotlight: NH-bis(PEG1-azide)

NH-bis(PEG1-azide) is a non-cleavable linker featuring a central secondary amine and two short polyethylene glycol (PEG) chains, each terminated with an azide group.[4]

-

Central Amine: The secondary amine allows for straightforward conjugation to a variety of core scaffolds, such as peptides, proteins, or small molecules, typically through amide bond formation with carboxylic acids.

-

PEG Spacers: The short PEG chains enhance water solubility and provide spatial separation between the core and the attached ligands, minimizing steric hindrance and allowing for optimal target engagement.

-

Terminal Azides: The two azide groups are poised for highly efficient and specific ligation with alkyne-functionalized molecules through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[5][6]

Strategic Synthesis Workflow

The synthesis of a bivalent probe using NH-bis(PEG1-azide) can be conceptualized as a two-stage process. First, the linker is attached to a core molecule. Second, the alkyne-containing targeting ligands are "clicked" onto the azide termini of the linker.

Figure 1. General workflow for synthesizing a bivalent probe.

Detailed Experimental Protocols

Stage 1: Conjugation of NH-bis(PEG1-azide) to a Carboxylic Acid-Containing Core

This protocol describes the formation of an amide bond between a core molecule containing a carboxylic acid and the central amine of NH-bis(PEG1-azide). Activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester is a common and efficient strategy.

Materials and Reagents:

-

Carboxylic acid-containing core molecule

-

NH-bis(PEG1-azide)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Protocol:

-

Activation of the Core Molecule:

-

Dissolve the carboxylic acid-containing core molecule (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours, or until activation is complete as monitored by TLC or HPLC.

-

-

Conjugation with NH-bis(PEG1-azide):

-

In a separate vial, dissolve NH-bis(PEG1-azide) (1.5 equivalents) in anhydrous DMF.

-

Add the solution of NH-bis(PEG1-azide) to the activated core molecule solution.

-

Add DIPEA (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

-

Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired core-linker conjugate.

-

Causality Behind Experimental Choices:

-

Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated NHS-ester, which would lead to the regeneration of the carboxylic acid and reduce the reaction yield.

-

Excess NH-bis(PEG1-azide): A slight excess of the linker helps to drive the reaction to completion and ensures that all the activated core molecule is consumed.

-

Base (DIPEA/TEA): A non-nucleophilic base is added to neutralize the acidic byproducts of the reaction and to deprotonate the secondary amine of the linker, enhancing its nucleophilicity.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an alkyne-functionalized ligand onto the azide termini of the core-linker conjugate.

Materials and Reagents:

-

Core-linker conjugate from Stage 1

-

Alkyne-functionalized ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or a mixture of a buffer and an organic solvent (e.g., DMSO, t-butanol)

-

Reaction vessel (e.g., microcentrifuge tube)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.[7]

-

Prepare a freshly made 100 mM stock solution of sodium ascorbate in water.

-

-

Click Reaction Assembly:

-

In a reaction vessel, dissolve the core-linker conjugate (1 equivalent) and the alkyne-functionalized ligand (2.5 equivalents) in a suitable solvent system (e.g., PBS/DMSO).

-

In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is often used.[8]

-

Add the CuSO₄/THPTA complex to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.[8]

-

-

Reaction and Purification:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

-

Monitor the reaction progress by HPLC or Mass Spectrometry.

-

Upon completion, the multivalent probe can be purified using size-exclusion chromatography, dialysis, or preparative HPLC to remove the copper catalyst, excess ligand, and other reagents.

-

Causality Behind Experimental Choices:

-

Sodium Ascorbate: This reducing agent is essential for the in situ reduction of Cu(II) from the CuSO₄ stock to the catalytically active Cu(I) species.[7][9]

-

THPTA/TBTA Ligand: These ligands stabilize the Cu(I) oxidation state, preventing its disproportionation and oxidation, thereby increasing the efficiency and reliability of the reaction.[7] THPTA is particularly useful for reactions in aqueous media due to its high water solubility.[7]

-

Excess Alkyne Ligand: Using an excess of the alkyne-functionalized ligand ensures the complete reaction of both azide groups on the core-linker conjugate.

Characterization of the Multivalent Probe

Thorough characterization is essential to confirm the successful synthesis and purity of the final multivalent probe.

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | To confirm the molecular weight of the final product and intermediates. |

| Nuclear Magnetic Resonance (NMR) | To verify the structure and the successful formation of new covalent bonds. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product and to monitor reaction progress. |

| Infrared (IR) Spectroscopy | To observe the disappearance of the characteristic azide peak (~2100 cm⁻¹) upon successful cycloaddition.[10] |

Applications in Drug Development and Research

The ability to construct well-defined multivalent probes opens up numerous possibilities in biomedical research:

-

Targeted Drug Delivery: By attaching targeting ligands that bind to receptors overexpressed on diseased cells (e.g., cancer cells), a therapeutic payload conjugated to the core can be delivered with high specificity, potentially reducing off-target toxicity.[2]

-

Diagnostic Imaging: Conjugating imaging agents (e.g., fluorescent dyes, radioisotopes) allows for the sensitive and specific visualization of target tissues or cells in vivo or in vitro.[2][3] The increased avidity from multivalency can lead to higher signal-to-noise ratios.[2]

-

Probing Biological Interactions: Multivalent probes can be used to study the effects of receptor clustering and to investigate biological processes that are mediated by multivalent interactions.[11]

Figure 2. Relationship between multivalent probe components and their applications.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield in Stage 1 | Incomplete activation of the carboxylic acid; Hydrolysis of the NHS-ester. | Ensure the use of anhydrous solvents; Increase the reaction time for activation; Confirm the quality of EDC/DCC and NHS. |

| Incomplete reaction in Stage 2 | Inactive copper catalyst; Insufficient reducing agent. | Use a freshly prepared solution of sodium ascorbate; Degas the reaction mixture to remove oxygen, which can oxidize Cu(I); Increase the concentration of the copper catalyst and ligand. |

| Product difficult to purify | Excess reagents are difficult to separate from the product. | Optimize the stoichiometry of the reagents; Choose a purification method with appropriate resolution (e.g., preparative HPLC over size-exclusion chromatography for smaller molecules). |

Conclusion

The use of NH-bis(PEG1-azide) provides a robust and versatile platform for the rational design and synthesis of multivalent probes. By leveraging well-established bioconjugation techniques and the efficiency of click chemistry, researchers can create sophisticated molecular tools to advance the fields of drug delivery, diagnostics, and fundamental biological research. The protocols and principles outlined in this guide serve as a foundation for the successful implementation of this powerful strategy.

References

-

Choi H. S., Gibbs S. L., Lee J. H., et al. (2013). Targeted zwitterionic near-infrared fluorophores for improved optical imaging. Nature Biotechnology. [Link]

-

Creative Biolabs. NH-bis(PEG1-azide) (CAT#: ADC-L-444). [Link]

-

Díaz, D. D., Punna, S., Holzer, P., et al. (2006). "Click" synthesis of small molecule probes for activity-based fingerprinting of matrix metalloproteases. Journal of the American Chemical Society. [Link]

-

García, I., Marradi, M., Penadés, S., et al. (2015). Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications. Biomacromolecules. [Link]

-

Li, Y., Liu, Y., Wu, P., et al. (2022). Multivalent supramolecular fluorescent probes for accurate disease imaging. Science Advances. [Link]

-

Pujol, A. M., Cuignet, S., & Bodin, B. (2008). Application of click-click chemistry to the synthesis of new multivalent RGD conjugates. Bioorganic & Medicinal Chemistry Letters. [Link]

-

AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

-

AxisPharm. Azide PEG, Azide linker for Click Chemistry Reactions. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

-

Deiters, A., et al. (2012). Development of Copper-Catalyzed Azide-Alkyne Cycloaddition for Increased in Vivo Efficacy of Interferon β-1b by Site-Specific PEGylation. Bioconjugate Chemistry. [Link]

-

Klymchenko, A. S., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Molecules. [Link]

-

Johnson, J. A., et al. (2011). Core-clickable PEG-branch-azide bivalent-bottle-brush polymers by ROMP: grafting-through and clicking-to. Chemical Communications. [Link]

-

University of Edinburgh. (2022). Fluorescent Probe Can Track Cancer Drug Progress. Technology Networks. [Link]

-

Grimm, J. B., et al. (2019). A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. bioRxiv. [Link]

-

Zhang, L., et al. (2022). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. Free Radical Biology and Medicine. [Link]

-

MDPI. Special Issue : Fluorescent Probes in Pharmaceutical and Drug Design Applications: Quantum Chemistry-Based Design, Synthesis, Photophysical and Chemical Properties, Biological Applications. [Link]

-

Preprints.org. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. [Link]

-

Pavan, G. M., et al. (2012). Designing multivalent probes for tunable superselective targeting. Proceedings of the National Academy of Sciences. [Link]

-

Truong, N. P., et al. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Polymers. [Link]

-

Zhang, H., et al. (2018). Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform. Dalton Transactions. [Link]

Sources

- 1. Application of click-click chemistry to the synthesis of new multivalent RGD conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multivalent supramolecular fluorescent probes for accurate disease imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NH-bis(PEG1-azide) - Creative Biolabs [creative-biolabs.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing multivalent probes for tunable superselective targeting - PMC [pmc.ncbi.nlm.nih.gov]

analytical methods for characterizing NH-bis(PEG1-azide) conjugates

Application Note & Protocol

Topic: Comprehensive Analytical Methods for the Characterization of NH-bis(PEG1-azide) Conjugates

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

NH-bis(PEG1-azide) is a bifunctional, non-cleavable linker increasingly utilized in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Its structure, featuring a central secondary amine and two terminal azide groups on short polyethylene glycol (PEG) chains, offers a versatile platform for covalently linking two different molecular entities.[3][4] The precise chemical structure, purity, and integrity of this linker are paramount as they directly influence the efficacy, safety, and reproducibility of the final therapeutic or research agent. This document provides a comprehensive guide to the essential analytical techniques required for the robust characterization of NH-bis(PEG1-azide), ensuring its quality and suitability for downstream applications.

The Rationale for a Multi-Technique Characterization Approach

No single analytical method can fully elucidate the identity, structure, and purity of a complex molecule like NH-bis(PEG1-azide).[5] A successful characterization relies on the synergistic application of multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the molecule. This integrated approach is a self-validating system, where the results from one technique corroborate the findings of another.

The core analytical workflow involves a logical progression from confirming the basic molecular identity to elucidating its detailed structure and finally quantifying its purity.

Caption: Core analytical workflow for NH-bis(PEG1-azide) characterization.

Mass Spectrometry (MS): The First Step in Identity Confirmation

Expertise & Experience: Mass spectrometry is the foundational technique for chemical characterization. Its primary role is to measure the mass-to-charge ratio (m/z) of ions, which directly provides the molecular weight of the compound. For a molecule with a defined structure like NH-bis(PEG1-azide), an accurate mass measurement is the most direct confirmation of its chemical identity. Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which minimizes fragmentation and typically produces intact molecular ions.[6]

Trustworthiness: The protocol is self-validating by comparing the experimentally observed mass with the theoretically calculated mass. The high resolution of modern mass spectrometers allows for mass determination with high accuracy (typically within 5 ppm), providing strong evidence for the elemental composition.

Table 1: Theoretical Molecular Data for NH-bis(PEG1-azide)

| Parameter | Value | Source |

| Chemical Formula | C₈H₁₇N₇O₂ | [7] |

| Exact Molecular Weight | 243.1444 g/mol | [7] |

| Expected Ion Adducts | ||

| [M+H]⁺ | 244.1522 m/z | Calculated |

| [M+Na]⁺ | 266.1341 m/z | Calculated |

| [M+K]⁺ | 282.0081 m/z | Calculated |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Accurately weigh ~1 mg of the NH-bis(PEG1-azide) sample.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation to form the [M+H]⁺ ion.

-

-

Instrument Setup (Typical ESI-MS Parameters):

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Capillary Voltage: 3.5 – 4.5 kV

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

-

Nebulizer Pressure: 30-50 psi

-

Mass Range: Scan from m/z 100 to 500 to ensure capture of the expected ions and potential low-mass impurities.

-

-

Data Acquisition and Analysis:

-

Inject the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum.

-

Identify the peaks corresponding to the expected ion adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

Compare the measured m/z value with the theoretical value. The difference should be minimal (<5 ppm for high-resolution MS) to confirm the identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Experience: While MS confirms the correct mass, NMR spectroscopy confirms the specific arrangement of atoms—the covalent structure. It is indispensable for verifying that the PEG chains, the central amine, and the terminal azides are correctly connected. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are required for a complete structural assignment. For PEG-containing molecules, it's crucial to correctly assign the large signal from the repeating ethylene glycol units.[8][9]

Trustworthiness: The chemical shift, splitting pattern (multiplicity), and integration (relative number of protons) in a ¹H NMR spectrum provide a unique fingerprint of the molecule. Cross-validation with the ¹³C NMR spectrum, which shows a peak for each unique carbon environment, provides an unambiguous confirmation of the molecular backbone.

Table 2: Expected NMR Chemical Shifts for NH-bis(PEG1-azide)

(Note: Shifts are approximate and can vary based on solvent and concentration. Referenced against typical values for similar structures.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

| -CH₂- N₃ | ~3.4 - 3.5 | ~50 - 51 | Protons and carbon adjacent to the electron-withdrawing azide group are shifted downfield.[10][11] |

| O-CH₂ -CH₂-N₃ | ~3.7 - 3.8 | ~70 - 71 | Standard chemical shift for protons and carbons in a PEG-like ether environment. |

| NH-CH₂ -CH₂-O | ~2.8 - 2.9 | ~49 - 50 | Protons and carbon adjacent to the secondary amine. |

| CH₂-NH -CH₂ | Broad, variable | N/A | The amine proton signal is often broad and its position is highly dependent on solvent and concentration. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the NH-bis(PEG1-azide) sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup (400 MHz or higher spectrometer recommended):

-

Tune and shim the instrument for the chosen solvent.

-

Acquire a ¹H NMR spectrum. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment requires a longer acquisition time.

-

-

Data Processing and Interpretation:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Calibrate the ¹H spectrum using the residual solvent peak.

-

Assign the peaks based on their chemical shift, multiplicity, and integration. Verify that the integration ratios of the different proton signals match the number of protons in the structure.

-

Assign the peaks in the ¹³C spectrum. The peak at ~50 ppm is a key indicator of the carbon directly attached to the azide group.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification

Expertise & Experience: FTIR spectroscopy is a fast and highly effective method for confirming the presence of specific functional groups. The azide group (-N₃) is particularly well-suited for FTIR analysis because its asymmetric stretching vibration produces a strong, sharp, and highly characteristic absorption band in a region of the spectrum that is typically free from other interfering signals (~2100 cm⁻¹).[11][12] Its presence is a critical quality attribute.

Trustworthiness: The diagnostic peak for the azide group is highly reliable. The absence of this peak would immediately indicate a failed synthesis or degradation of the molecule. This provides a quick and robust quality control check.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

No specific preparation is needed for a solid sample. Place a small amount of the NH-bis(PEG1-azide) powder directly onto the ATR crystal.

-

For a liquid or oil, a single drop is sufficient.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Lower the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition and Analysis:

-

Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Identify the key absorption bands. The primary focus is the strong, sharp peak around 2100 cm⁻¹ which confirms the presence of the N≡N stretch of the azide group.[13]

-

Caption: Decision workflow for FTIR analysis of the azide group.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment

Expertise & Experience: HPLC is the definitive technique for determining the purity of chemical compounds.[] It separates the main compound from impurities, starting materials, and by-products. For PEGylated molecules that lack a strong UV chromophore, traditional UV detection can be challenging.[15][16] Therefore, more universal detectors like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS) are often required for accurate quantification.[6][15][17]

Trustworthiness: HPLC provides quantitative data on purity, typically expressed as a percentage of the total peak area. A well-developed method with a high-purity reference standard allows for a robust and reproducible assessment of lot-to-lot consistency.

Experimental Protocol: RP-HPLC with CAD/ELSD Detection

-

Sample and Mobile Phase Preparation:

-

Prepare the sample at a concentration of ~1 mg/mL in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

-

-

Instrument Setup (Example Gradient):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-10 µL.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Detector: CAD or ELSD (follow manufacturer's recommendations for gas pressure and temperature settings).

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A purity level of >95% is typically required for high-quality reagents.

-

References

-

Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Bioconjugate Chemistry. [Link]

-

NH-bis(PEG1-azide) (CAT#: ADC-L-444). Creative Biolabs. [Link]

-

HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. SIELC Technologies. [Link]

-

NH-Bis(PEG1-Azide). CD Bioparticles. [Link]

-

Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS. Impact Analytical. [Link]

-

Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm. [Link]

-

¹³C-NMR and FTIR spectra confirming quantitative introduction of the azide function. ResearchGate. [Link]

-

Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Waters. [Link]

-

NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

-

Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology. [Link]

-

Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. MDPI. [Link]

-

NH-bis(PEG1-azide). Precise PEG. [Link]

-

¹H-NMR spectra of PEG-hydroxy-azide. ResearchGate. [Link]

-

(a) Introduction of "clickable" azide groups on polymer brush surface. ResearchGate. [Link]

-

Functionalization of Azide-Terminated Silicon Surfaces with Glycans Using Click Chemistry: XPS and FTIR Study. ResearchGate. [Link]

Sources

- 1. NH-bis(PEG1-azide) - Creative Biolabs [creative-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NH-Bis(PEG1-Azide) - CD Bioparticles [cd-bioparticles.net]

- 4. chempep.com [chempep.com]

- 5. pharmtech.com [pharmtech.com]

- 6. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]

- 7. precisepeg.com [precisepeg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]

Troubleshooting & Optimization

Technical Support Center: Proactive Strategies to Prevent Aggregation During Protein PEGylation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering protein aggregation during PEGylation. It is designed to move beyond simple protocols, offering a deeper understanding of the underlying causes of aggregation and providing robust, field-tested strategies for its prevention and resolution.

Part 1: Understanding the "Why" - The Root Causes of Aggregation During PEGylation

Protein aggregation during PEGylation is a common hurdle that can significantly impact yield, bioactivity, and immunogenicity.[1][2] Understanding the root causes is the first step toward effective prevention. Aggregation is primarily driven by the disruption of the protein's conformational stability.[3]

The PEGylation process can disturb the delicate balance of forces that maintain a protein's native structure in several ways:

-

Alteration of Surface Chemistry: Covalently attaching polyethylene glycol (PEG) chains modifies the protein's surface, which can lead to the exposure of hydrophobic regions that are normally buried. These "sticky" patches can then interact with each other on different protein molecules, causing them to aggregate.

-

Reaction Condition Stressors: The chemical environment required for PEGylation, including pH, temperature, and the presence of co-solvents, can be stressful for the protein.[4] If these conditions are outside of the protein's optimal stability range, it can begin to unfold and aggregate.[4]

-

Intermolecular Cross-linking: If the PEG reagent has reactive groups at both ends (bifunctional), it can act as a bridge, linking multiple protein molecules together into large, often insoluble, aggregates.[5]

-

Mechanical Stress: Aggressive stirring or agitation during the reaction can introduce shear forces that may lead to protein denaturation and subsequent aggregation.

Part 2: Prophylactic Strategies - Designing for Success from the Start

A well-thought-out experimental design is the most effective way to prevent aggregation.

Rational Selection of PEGylation Chemistry

The choice of conjugation chemistry is critical. While targeting primary amines (lysine residues) is common, it's important to consider the potential consequences.

-

N-hydroxysuccinimide (NHS) Esters: These are widely used but can neutralize the positive charge of lysine's amine group. This change in the protein's overall charge can sometimes decrease its solubility and lead to aggregation.

-

Site-Specific Chemistries: "Second-generation" PEGylation methods offer greater control and can improve protein stability.[6] For example, targeting cysteine residues (thiols) provides a more specific attachment point, though it may require introducing a free cysteine into the protein sequence.[7]

Optimizing the Reaction Buffer

The reaction buffer is a key player in maintaining protein stability. A buffer screen is highly recommended to find the optimal conditions for your specific protein.

Key Buffer Parameters for Optimization:

| Parameter | Recommended Range | Rationale |

| pH | 6.5 - 8.5 | A balance must be struck between the pH required for the chemical reaction and the pH at which the protein is most stable. It's advisable to work at a pH at least one unit away from the protein's isoelectric point (pI) to increase electrostatic repulsion between molecules.[8][9] |

| Buffer Species | Phosphate, HEPES, Borate | Avoid buffers with primary amines, like Tris, as they will compete with the protein for the PEG reagent. |

| Ionic Strength | 50 - 150 mM NaCl | Salt can help to shield surface charges and reduce non-specific interactions that can lead to aggregation.[9][10] |

Protocol: Buffer Optimization Screen

-

Preparation: Set up a series of small-scale reactions in buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0).

-

Incubation: Add the protein to each buffer and incubate at the intended reaction temperature for the planned duration of the PEGylation.

-

Analysis: Evaluate each sample for aggregation. This can be done by measuring the turbidity at 350-600 nm or, more quantitatively, using Dynamic Light Scattering (DLS) to detect the formation of larger particles.

-

Selection: The optimal buffer will be the one that shows the minimal amount of aggregation while still being compatible with the PEGylation chemistry.

The Power of Excipients and Additives

Excipients can be included in the reaction mixture to enhance protein stability.[2][11]

-

Sugars (e.g., sucrose, trehalose): These act as stabilizers by promoting the native protein conformation.[2]

-

Amino Acids (e.g., arginine, glycine): Arginine is particularly effective at preventing aggregation by masking hydrophobic patches on the protein surface.[2][10]

-

Non-ionic Surfactants (e.g., Polysorbate 20/80): At low concentrations, these can prevent aggregation at interfaces (e.g., air-water).[2]

Part 3: Troubleshooting Guide - Addressing Aggregation When It Occurs

Despite careful planning, aggregation may still arise. This Q&A guide addresses common scenarios.

Q1: "I see immediate cloudiness or precipitation when I add my PEG reagent. What's happening?"

A1: This rapid aggregation often points to two main culprits:

-

Solvent Shock: Many PEG reagents are dissolved in organic solvents like DMSO. Adding a large volume of this to your aqueous protein solution can cause the protein to precipitate.

-

Solution: Aim to keep the volume of the PEG stock solution below 5% (v/v) of the total reaction volume.

-

-

pH near the pI: If the reaction pH is too close to your protein's isoelectric point, its solubility will be at a minimum.

Q2: "The reaction appeared clear, but after purification, I see a significant amount of high molecular weight aggregates. What went wrong?"

A2: This indicates a slower aggregation process is occurring during the reaction or purification.

-

Cause: The PEGylation process itself may be gradually destabilizing the protein, leading to the formation of soluble oligomers that then coalesce into larger aggregates.

-

Troubleshooting Workflow:

-

Caption: A logical workflow for troubleshooting delayed aggregation.